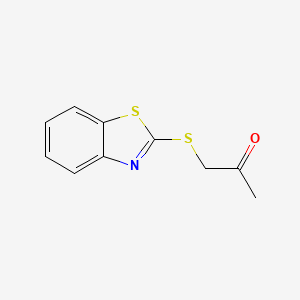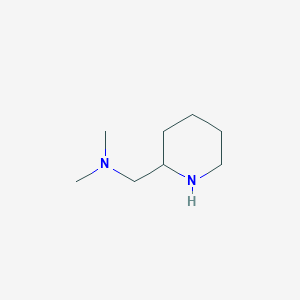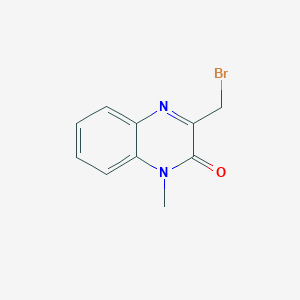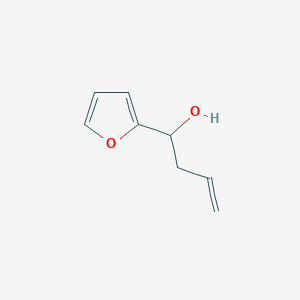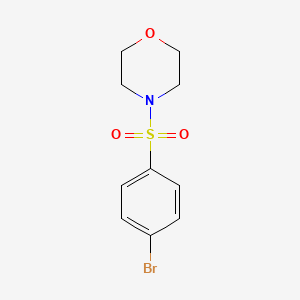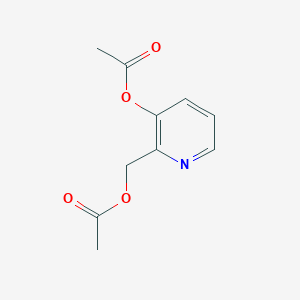
(3-Acetyloxypyridin-2-yl)methyl acetate
描述
(3-Acetyloxypyridin-2-yl)methyl acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an acetoxy group at the third position of the pyridine ring and a methyl acetate group at the second position. It has a molecular weight of 209.20 g/mol and a boiling point of 304°C at 760 mmHg .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetyloxypyridin-2-yl)methyl acetate typically involves the acetylation of 2-(hydroxymethyl)pyridin-3-ol. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process.
化学反应分析
Types of Reactions: (3-Acetyloxypyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of 2-(hydroxymethyl)pyridin-3-ol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: 2-(hydroxymethyl)pyridin-3-ol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(3-Acetyloxypyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
作用机制
The mechanism of action of (3-Acetyloxypyridin-2-yl)methyl acetate involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding pyridine derivative, which can then interact with cellular components. The compound’s effects are mediated through its ability to modulate oxidative stress pathways and inhibit the activity of certain enzymes involved in inflammation .
相似化合物的比较
2-(Hydroxymethyl)pyridin-3-ol: A precursor in the synthesis of (3-Acetyloxypyridin-2-yl)methyl acetate.
3-Acetoxypyridine: Similar structure but lacks the methyl acetate group.
2-Acetoxymethylpyridine: Similar structure but lacks the acetoxy group at the third position.
Uniqueness: this compound is unique due to the presence of both an acetoxy group and a methyl acetate group on the pyridine ring. This dual functionalization imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications .
属性
IUPAC Name |
(3-acetyloxypyridin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)14-6-9-10(15-8(2)13)4-3-5-11-9/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCOYKRSWHSRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=N1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292497 | |
| Record name | (3-acetyloxypyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67992-22-7 | |
| Record name | NSC83232 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-acetyloxypyridin-2-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ACETOXYMETHYL)-3-ACETOXYPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


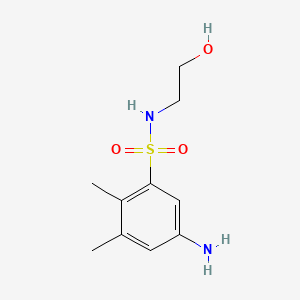
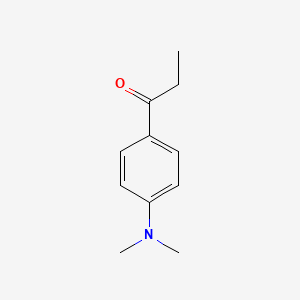

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
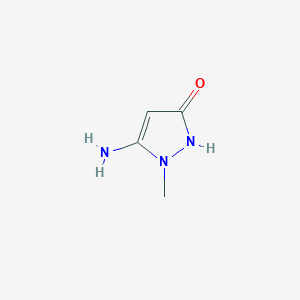

![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)
